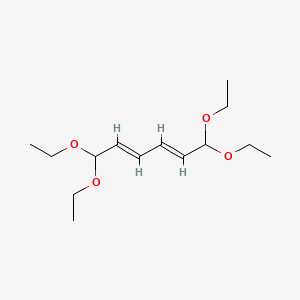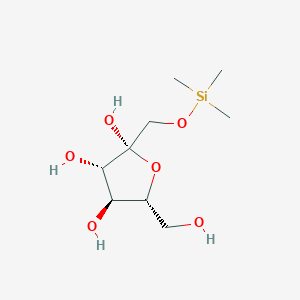
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-((trimethylsilyloxy)methyl)tetrahydrofuran-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl-D(-)fructose is a derivative of D-fructose, a ketohexose sugar. The compound is characterized by the presence of trimethylsilyl groups, which are functional groups consisting of three methyl groups bonded to a silicon atom. These groups are often used in organic chemistry to protect hydroxyl groups during chemical reactions, making the compound more volatile and amenable to analysis by techniques such as gas chromatography and mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl-D(-)fructose typically involves the silylation of D-fructose. This process can be carried out using reagents such as trimethylsilyl chloride or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). The reaction is usually conducted in an anhydrous solvent like pyridine or acetonitrile, under mild conditions to prevent degradation of the sugar .
Industrial Production Methods: In an industrial setting, the production of trimethylsilyl-D(-)fructose can be automated to enhance efficiency and reproducibility. Automated systems use robotic autosamplers to add reagents, stir, heat, and inject samples into the gas chromatography system. This method reduces human intervention and improves the stability of the derivatized product .
化学反応の分析
Types of Reactions: Trimethylsilyl-D(-)fructose primarily undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trimethylsilyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of trimethylsilyl-D(-)fructose include trimethylsilyl chloride, MSTFA, and other silylating agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Major Products: The major products formed from the reactions of trimethylsilyl-D(-)fructose are typically other silylated derivatives or compounds where the trimethylsilyl groups have been replaced by other functional groups .
科学的研究の応用
Trimethylsilyl-D(-)fructose is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a derivatizing agent to make compounds more volatile for analysis by gas chromatography and mass spectrometry. In biology, it is used in metabolomics studies to analyze metabolic changes in biological systems .
In medicine, trimethylsilyl-D(-)fructose can be used to study carbohydrate metabolism and the effects of various treatments on metabolic pathways. In industry, it is used in the production of various silylated compounds and as a reagent in organic synthesis .
作用機序
The mechanism by which trimethylsilyl-D(-)fructose exerts its effects is primarily through the protection of hydroxyl groups. The trimethylsilyl groups prevent unwanted side reactions by temporarily blocking reactive sites on the molecule. This allows for more controlled and specific chemical reactions to occur .
Molecular Targets and Pathways: The primary molecular targets of trimethylsilyl-D(-)fructose are the hydroxyl groups on the sugar molecule. By protecting these groups, the compound can influence various metabolic pathways, particularly those involving carbohydrate metabolism .
類似化合物との比較
Similar Compounds: Similar compounds to trimethylsilyl-D(-)fructose include other silylated sugars such as trimethylsilyl-D-glucose and trimethylsilyl-D-galactose. These compounds also feature trimethylsilyl groups and are used for similar purposes in chemical analysis and synthesis .
Uniqueness: What sets trimethylsilyl-D(-)fructose apart from its counterparts is its specific structure as a ketohexose, which imparts unique reactivity and stability. This makes it particularly useful in studies involving ketose sugars and their metabolic pathways .
特性
分子式 |
C9H20O6Si |
|---|---|
分子量 |
252.34 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-(trimethylsilyloxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)14-5-9(13)8(12)7(11)6(4-10)15-9/h6-8,10-13H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
InChIキー |
BFFVDQKQNBBUDO-LURQLKTLSA-N |
異性体SMILES |
C[Si](C)(C)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O |
正規SMILES |
C[Si](C)(C)OCC1(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)
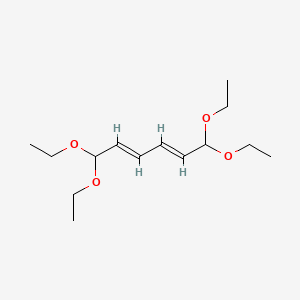
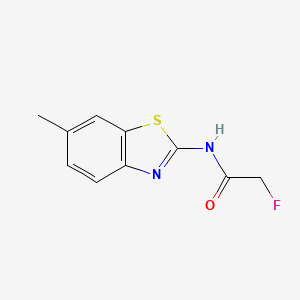
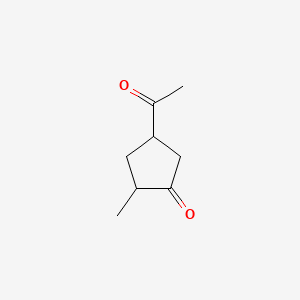
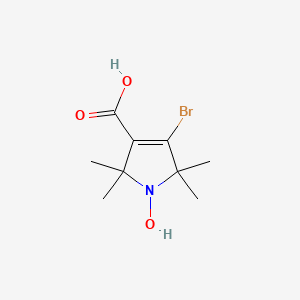
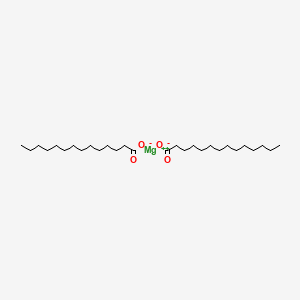
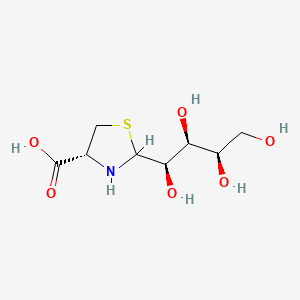
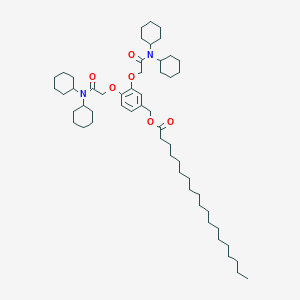
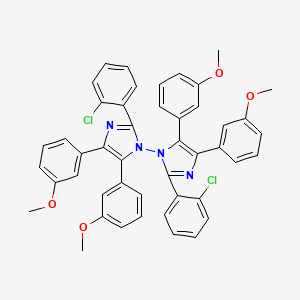
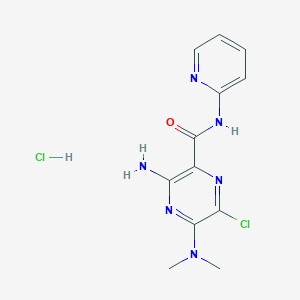
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)

